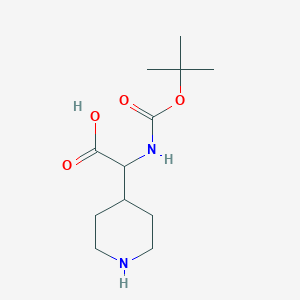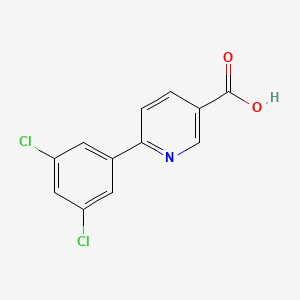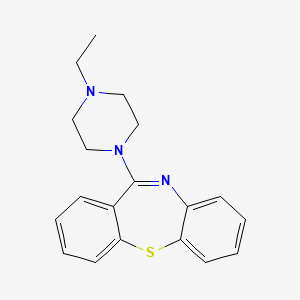![molecular formula C7H5BrN2 B1343808 2-溴-1H-吡咯并[2,3-b]吡啶 CAS No. 1083181-25-2](/img/structure/B1343808.png)
2-溴-1H-吡咯并[2,3-b]吡啶
描述
2-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
科学研究应用
2-bromo-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its potential inhibitory effects on cancer cell proliferation and migration.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
生化分析
Biochemical Properties
2-Bromo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of signaling pathways. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell proliferation, differentiation, and migration . The interaction of 2-bromo-1H-pyrrolo[2,3-b]pyridine with FGFRs leads to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and enzymes involved in cellular signaling, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-bromo-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-bromo-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells, indicating its potential as an anti-cancer agent. Furthermore, the compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-bromo-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of FGFRs, which involves the binding of the compound to the receptor’s active site, preventing the binding of natural ligands . This inhibition leads to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, 2-bromo-1H-pyrrolo[2,3-b]pyridine may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-bromo-1H-pyrrolo[2,3-b]pyridine in laboratory settings are important factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 2-bromo-1H-pyrrolo[2,3-b]pyridine on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-bromo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
2-Bromo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The effects of 2-bromo-1H-pyrrolo[2,3-b]pyridine on metabolic flux and metabolite levels are also significant, as it can alter the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-bromo-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to various cellular compartments . The localization and accumulation of 2-bromo-1H-pyrrolo[2,3-b]pyridine within specific tissues are influenced by its binding affinity to cellular proteins and its physicochemical properties . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-bromo-1H-pyrrolo[2,3-b]pyridine is an important determinant of its activity and function. This compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus . The targeting signals and post-translational modifications that direct 2-bromo-1H-pyrrolo[2,3-b]pyridine to these compartments are critical for its function . For instance, the compound’s localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cellular responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific reaction conditions .
Industrial Production Methods
Industrial production of 2-bromo-1H-pyrrolo[2,3-b]pyridine often involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal-organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Palladium Catalysts: Employed in cross-coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substituted Pyrrolopyridines: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions, leading to the formation of more complex molecules.
作用机制
The mechanism of action of 2-bromo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cancer cell growth and survival . This inhibition leads to reduced cell proliferation, migration, and invasion .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine substitution.
5-bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with the bromine atom at a different position.
Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures but different biological activities.
Uniqueness
2-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBNTYNEXFATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621357 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-25-2 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)


![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)









